Evidence 1: Metabolic Stability Enhancement Relative to Non-Fluorinated 2-Methoxyphenylboronic Acid
The 3,5-difluoro substitution in this boronic acid scaffold provides a documented enhancement in metabolic stability and lipophilicity compared to non-fluorinated 2-methoxyphenyl analogs. A derivative of this scaffold, (3-(3,5-difluoro-2-methoxyphenyl)methylpyrrolidine), is explicitly characterized as having enhanced metabolic stability and lipophilicity attributable to the fluorine atoms, while the methoxy group independently influences binding interactions [1]. The non-fluorinated parent compound lacks this metabolic shielding entirely, making the difluoro motif a critical determinant for pharmacokinetic optimization in medicinal chemistry programs.
| Evidence Dimension | Metabolic stability enhancement |
|---|---|
| Target Compound Data | Enhanced metabolic stability and lipophilicity attributed to fluorine atoms |
| Comparator Or Baseline | Non-fluorinated 2-methoxyphenyl derivatives (no fluorine atoms) |
| Quantified Difference | Qualitative but documented enhancement; no numeric fold-change reported in source |
| Conditions | Scaffold characterization: (3-(3,5-difluoro-2-methoxyphenyl)methylpyrrolidine) |
Why This Matters
This documented stability advantage translates to improved pharmacokinetic profiles in drug candidates, making the 3,5-difluoro motif a rationally superior choice over non-fluorinated analogs for in vivo applications.
- [1] Cas no 1337200-03-9. (3-(3,5-Difluoro-2-methoxyphenyl)methylpyrrolidine). Kuujia Database. Characterization: The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the methoxy group may influence binding interactions. View Source
